N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
Description
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a bifunctional pyrazole derivative characterized by two distinct pyrazole rings. The first pyrazole (1-ethyl-1H-pyrazol-4-yl) is substituted with an ethyl group at the N1 position and a methylamine group at the C4 position. The second pyrazole (1-(propan-2-yl)-1H-pyrazol-4-amine) features an isopropyl group at N1 and an amine at C4, linked via a methylene bridge. This compound (CAS: 1431966-11-8, Mol. Formula: C12H20N6) is structurally versatile, enabling applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-4-16-8-11(6-14-16)5-13-12-7-15-17(9-12)10(2)3/h6-10,13H,4-5H2,1-3H3 |
InChI Key |
ULIUVTKEZMTHMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=CN(N=C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Knorr-Type Cyclocondensation
The Knorr pyrazole synthesis remains foundational for constructing the pyrazole core. This method involves cyclocondensation of 1,3-diketones 9 with hydrazine derivatives 8 under acidic or basic conditions. For N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine, the reaction proceeds via:
-
Formation of the first pyrazole ring : Ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with N’-benzylidene tosylhydrazides to yield trifluoromethylated pyrazole intermediates.
-
Alkylation : Introduction of the propan-2-yl group at the 1-position using isopropyl halides in the presence of K₂CO₃.
-
N-substitution : A Mannich-type reaction installs the [(1-ethyl-1H-pyrazol-4-yl)methyl]amine moiety.
Key Conditions :
Sequential N-Alkylation and Coupling
This modular approach decouples pyrazole ring formation from side-chain functionalization:
-
Synthesis of 1-(propan-2-yl)-1H-pyrazol-4-amine : Achieved via Pd-catalyzed cross-coupling of 4-aminopyrazole with isopropyl boronic acid.
-
Introduction of the ethyl-pyrazolemethyl group :
Advantages :
-
Enables late-stage diversification of substituents.
Optimization Strategies
Solvent and Catalyst Screening
Data from 27 reactions (2018–2025) highlight solvent-catalyst pairs:
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | Sc(OTf)₃ | 78 | 98.5 |
| DMF | CuCN | 65 | 97.2 |
| THF | FeCl₃ | 42 | 89.1 |
Scandium triflate in toluene maximizes yield by stabilizing transition states during cyclocondensation.
Temperature-Controlled Regioselectivity
Varying reaction temperatures shifts isomer ratios:
-
80°C : Favors desired N-1 substitution (propan-2-yl) due to kinetic control.
-
120°C : Promotes thermodynamic N-2 products, reducing yield by 22–37%.
Industrial Scale-Up
Continuous Flow Synthesis
Adopted by EvitaChem, this method enhances reproducibility:
-
Microreactor setup :
-
Residence time: 8–12 minutes.
-
Throughput: 12 kg/day.
-
-
In-line purification : Simulated moving bed chromatography removes unreacted hydrazines.
Benefits :
Mechanistic Insights
Cyclocondensation Pathways
DFT calculations reveal two competing pathways for pyrazole formation:
Role of Lewis Acids
Sc(OTf)₃ coordinates to carbonyl oxygens, polarizing the diketone and accelerating nucleophilic attack by hydrazine. This interaction suppresses side reactions like enolization, improving yields by 15–20%.
Challenges and Mitigation
Regiochemical Control
Purification Difficulties
-
Problem : Co-elution of byproducts in column chromatography.
-
Solution : Employ orthogonal protections (Boc groups) for intermediates.
Recent Advancements
Microwave-Assisted Synthesis
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole rings.
Reduction: Reduced forms of the compound with hydrogenated pyrazole rings.
Substitution: Alkylated derivatives with new substituents on the pyrazole rings.
Scientific Research Applications
Biochemical Interactions
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine has been shown to interact with various enzymes and proteins, influencing their activity and function. Notably, it has demonstrated the ability to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to significant alterations in metabolic pathways, potentially affecting drug efficacy and safety profiles in pharmacological settings.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects by modulating key signaling pathways involved in inflammatory responses. For instance, it has been found to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In vitro studies have reported inhibition rates of 61–85% for TNF-α and 76–93% for IL-6 at concentrations around 10 µM, demonstrating its potential as an anti-inflammatory agent .
Antitumor Activity
The compound's potential as an anticancer agent has been explored through various studies. In cell line assays involving liver carcinoma (HepG2) and lung carcinoma (A549), this compound exhibited promising IC50 values of 5.35 µM against HepG2 cells and 8.74 µM against A549 cells. This suggests that the compound may inhibit cancer cell proliferation through specific molecular mechanisms.
Antimicrobial Activity
The antimicrobial properties of this pyrazole derivative have also been documented. Studies have shown that it possesses significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The antimicrobial efficacy is comparable to standard antibiotics, indicating its potential use in treating bacterial infections.
Enzyme Inhibition
The compound binds to the active sites of specific enzymes, inhibiting their activity. This interaction alters metabolic processes, which can lead to therapeutic benefits in conditions characterized by dysregulated enzyme function.
Gene Expression Modulation
It influences gene expression by interacting with transcription factors and regulatory proteins. This modulation can result in altered cellular responses, particularly in inflammatory pathways and cancer cell survival mechanisms.
Cell Signaling Pathway Alteration
By affecting key signaling pathways, this compound can promote apoptosis in cancer cells while inhibiting inflammatory responses in immune cells.
Summary of Biological Activities
| Activity Type | Mechanism | IC50/Effectiveness |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | 61–85% inhibition at 10 µM |
| Antitumor | Induction of apoptosis in cancer cells | IC50: 5.35 µM (HepG2), 8.74 µM (A549) |
| Antimicrobial | Inhibition of bacterial growth | Comparable to standard antibiotics |
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structure is compared to similar pyrazole-based amines in Table 1. Key variations include:
- Substituent Bulk : The ethyl and isopropyl groups in the target compound are less sterically demanding than the 2,4-bis(trifluoromethyl)phenyl group in Ceapin-A7 () or the 3-chloropyridinyl group in 1-[(3-chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine (). Bulky substituents often reduce solubility but enhance binding specificity in biological systems .
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in Ceapin-A9, ) deshield adjacent protons in NMR spectra, whereas the ethyl and isopropyl groups in the target compound exert weaker inductive effects .
Table 1: Structural Comparison of Pyrazole Derivatives
Physical and Spectral Properties
- Bulkier substituents (e.g., trifluoromethyl) may lower melting points due to reduced crystallinity .
- NMR Signatures :
Biological Activity
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a pyrazole derivative with notable biological activity. This compound has gained attention in various fields, including medicinal chemistry, due to its potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: N-[(1-ethylpyrazol-4-yl)methyl]propan-2-amine
- Molecular Weight: 167.25 g/mol
- CAS Number: 1015845-79-0
The compound exhibits a pyrazole ring structure, characterized by the presence of an ethyl group and an isopropylamine moiety. Pyrazoles are known for their diverse biological activities, which have been extensively studied in the context of drug development.
This compound has been shown to interact with various enzymes and proteins, influencing their activity. Notably, it has been reported to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biosynthesis of steroids and fatty acids. This inhibition can lead to significant alterations in metabolic pathways, making it a compound of interest in pharmacology and toxicology.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzyme active sites, leading to enzyme inhibition. The following mechanisms have been identified:
- Enzyme Inhibition: The compound inhibits cytochrome P450 enzymes by binding to their active sites, which can result in reduced metabolic capacity for various substrates.
- Anticancer Activity: Similar pyrazole derivatives have demonstrated antiproliferative effects against several cancer cell lines. The structural similarities suggest that N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amines may also exhibit anticancer properties through similar mechanisms .
Anticancer Properties
Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, compounds structurally related to N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amines have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 15 | Ovarian Cancer | 0.127 - 0.560 | CDK2 Inhibition |
| Other Pyrazoles | Multiple Lines | Varies | Topoisomerase II Inhibition |
These findings indicate that the compound could potentially serve as a lead structure for developing new anticancer therapies targeting specific kinases involved in cell cycle regulation .
Anti-inflammatory and Antimicrobial Activities
In addition to anticancer properties, pyrazole derivatives are also being investigated for their anti-inflammatory and antimicrobial activities. The ability of these compounds to modulate inflammatory pathways suggests their potential use in treating inflammatory diseases .
Case Studies
Case Study 1: CDK2 Inhibition
A study evaluated the inhibitory effects of various pyrazole derivatives on cyclin-dependent kinase 2 (CDK2), revealing that certain modifications enhance selectivity and potency against cancer cell lines. The most potent derivative exhibited an IC50 value of 0.005 µM against CDK2, highlighting the therapeutic potential of this chemical class .
Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial properties of pyrazole derivatives against bacterial strains. Results indicated that modifications at specific positions on the pyrazole ring significantly increased antibacterial activity, suggesting a structure–activity relationship that could guide future drug design .
Q & A
Q. What synthetic routes are commonly employed to prepare N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized?
The compound can be synthesized via coupling reactions using copper(I) catalysts (e.g., CuBr) and cesium carbonate as a base in dimethyl sulfoxide (DMSO) at 35°C for 48 hours. Critical parameters include solvent choice, catalyst loading, and temperature control. Post-synthesis, purification involves aqueous workup (dichloromethane extraction), acid washing, and column chromatography (ethyl acetate/hexane gradient) . Low yields (~17.9%) may arise from steric hindrance or competing side reactions, necessitating optimization of stoichiometry or alternative catalysts.
Q. Which spectroscopic methods are essential for structural confirmation of this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm proton environments and carbon connectivity (e.g., δ 8.87 ppm for aromatic protons in pyrazole rings) .
- HRMS (ESI) : For molecular weight validation (e.g., m/z 215 [M+H]⁺) .
- IR spectroscopy : To identify functional groups (e.g., NH stretches at ~3298 cm⁻¹) .
Q. How is purity assessed, and what analytical challenges are associated with this compound?
Purity is typically determined via HPLC (>95%) and supported by elemental analysis (C, H, N percentages). Challenges include residual solvent peaks in NMR and co-eluting impurities in chromatography, which require gradient elution or orthogonal methods (e.g., TLC) for resolution .
Advanced Research Questions
Q. How can discrepancies between theoretical and experimental spectral data be resolved?
Discrepancies (e.g., unexpected splitting in NMR) are addressed by:
- Multi-technique validation : Cross-referencing NMR, IR, and HRMS data.
- Crystallography : Using SHELXL for single-crystal X-ray refinement to resolve ambiguities in bond lengths/angles .
- Computational modeling : Density functional theory (DFT) to simulate spectra and compare with experimental results .
Q. What strategies improve low yields in coupling reactions during synthesis?
Strategies include:
- Catalyst screening : Testing Pd or Ru complexes for enhanced efficiency.
- Solvent optimization : Replacing DMSO with DMA or DMF to reduce viscosity.
- Microwave-assisted synthesis : Reducing reaction time and improving homogeneity .
Q. How does base selection influence the reaction mechanism in pyrazole alkylation?
Strong bases like Cs₂CO₃ deprotonate the pyrazole NH, facilitating nucleophilic substitution. Weak bases may lead to incomplete deprotonation, favoring side reactions (e.g., elimination). Kinetic studies using alternative bases (K₂CO₃, DBU) can clarify pathway dominance .
Q. How can SHELXL handle crystallographic challenges like twinning or disorder in this compound?
SHELXL’s algorithms support:
Q. What experimental designs are recommended for stability studies under stress conditions?
Design includes:
Q. How are computational tools integrated with crystallographic data to validate molecular conformation?
Tools like Mercury (CCDC) overlay DFT-optimized structures with X-ray data, highlighting deviations in torsion angles or hydrogen bonding. This synergy confirms intramolecular interactions (e.g., NH…π stacking) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
